N-Cyclobutyl Conformational Restriction Advantage
The cyclobutyl ring restricts the conformational freedom of the N-substituent compared to linear alkyl chains such as N-propyl or N-butyl. This constraint can reduce the entropic penalty upon target binding, thereby enhancing binding affinity in conformationally sensitive pockets [1]. While direct binding data for this specific compound are not publicly available, SAR studies on related N-substituted benzamides demonstrate that cyclobutyl confers a distinct binding mode relative to N-ethyl or N-propyl analogs, which can translate into improved selectivity profiles [2].
| Evidence Dimension | Conformational entropy penalty |
|---|---|
| Target Compound Data | Cyclobutyl: restricted rotational degrees of freedom |
| Comparator Or Baseline | N-propyl: greater rotational freedom; N-ethyl: intermediate |
| Quantified Difference | Not directly quantified for this specific compound; class-level inference based on SAR of related benzamides |
| Conditions | Based on structural analysis and SAR of benzamide sigma ligands |
Why This Matters
For receptor targets with sterically demanding binding pockets, the cyclobutyl group can provide a more optimal fit, potentially reducing off-target interactions and improving assay reproducibility in screening campaigns.
- [1] Fan KH, et al. Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. Bioorg Med Chem Lett. 2007;17(1):256-260. View Source
- [2] Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2018;143:1234-1245. DOI: 10.1016/j.ejmech.2017.07.014. View Source
